molecular formula C17H16N4O3S B10994885 ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10994885
M. Wt: 356.4 g/mol
InChI Key: QKCVHSFMOBBFOK-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and an ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The pyrazole and thiazole rings are then coupled through a carbonylation reaction using a suitable coupling agent such as carbonyldiimidazole.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cell surface receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties. This dual ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Biological Activity

Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving cyclocondensation reactions to form the thiazole and pyrazole moieties. The synthesis typically includes the following steps:

  • Formation of the Pyrazole Ring : The initial step involves the cyclocondensation of phenyl hydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
  • Thiazole Formation : The pyrazole derivative undergoes further reactions to introduce the thiazole ring, often utilizing reagents like Lawesson's reagent in a cyclization step.
  • Final Derivatization : The final product is obtained by introducing the ethyl ester group, which enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing both pyrazole and thiazole structures exhibit potent antimicrobial properties. For instance, compounds synthesized from similar frameworks have been tested against various bacterial strains:

CompoundBacterial Strains TestedZone of Inhibition (mm)
10aE. coli18
10bS. aureus20
10cP. mirabilis15

These results indicate that the inclusion of both pyrazole and thiazole significantly enhances antimicrobial activity compared to compounds with single moieties .

Anticancer Properties

The compound has also shown promising anticancer activity. A study reported that derivatives similar to this compound exhibited:

  • Selective Cytotoxicity : Effective against specific cancer cell lines such as BJAB (B-cell lymphoma), with minimal effects on normal cells.
  • Mechanism of Action : Induction of cell cycle arrest at the G0/G1 phase was noted, which is crucial for halting cancer progression .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized pyrazole-thiazole derivatives, this compound was one of the top performers against Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to membrane disruption leading to cell lysis.

Case Study 2: Anticancer Activity

Another investigation focused on the anti-proliferative effects of thiazole derivatives in hematologic malignancies. The study highlighted that certain compounds led to significant reductions in cell viability in leukemia models, suggesting a potential pathway for therapeutic development targeting tumor cells while sparing normal tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substitution Patterns : Modifications at the pyrazole nitrogen or thiazole carbon significantly influence potency; for instance, methyl substitutions enhance lipophilicity and cellular uptake.
  • Linker Variations : Altering the carbon chain length between thiazole and pyrazole can modulate activity levels and selectivity towards different biological targets .

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O3S/c1-3-24-16(23)13-10-25-17(18-13)19-15(22)14-9-12(20-21(14)2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,18,19,22)

InChI Key

QKCVHSFMOBBFOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3

Origin of Product

United States

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